An In-Depth Technical Guide to the Structure Elucidation of 3-(2-Furyl)acrylophenone
An In-Depth Technical Guide to the Structure Elucidation of 3-(2-Furyl)acrylophenone
This guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 3-(2-Furyl)acrylophenone, a chalcone derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating approach to structural characterization.
Introduction to 3-(2-Furyl)acrylophenone
3-(2-Furyl)acrylophenone, also known as furfurylideneacetophenone, is an organic compound with the chemical formula C₁₃H₁₀O₂.[7][8] It belongs to the chalcone family, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][9][10] In this molecule, a furan ring is linked to a phenyl ketone moiety.[9] The extended conjugation in its structure is a key determinant of its chemical and photophysical properties.
The most prevalent and established method for synthesizing 3-(2-Furyl)acrylophenone is the Claisen-Schmidt condensation reaction between furfural (furan-2-carbaldehyde) and acetophenone.[10] This reaction is typically base-catalyzed and is a reliable method for producing various chalcone derivatives.[10]
Given its potential applications, which are being explored in areas such as organic photovoltaics and medicinal chemistry for its potential antibacterial and antifungal properties, a definitive and unambiguous confirmation of its molecular structure is paramount.[7] This guide will detail a multi-technique approach for its structure elucidation, primarily focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Synthesis Pathway: Claisen-Schmidt Condensation
The synthesis of 3-(2-Furyl)acrylophenone provides the initial context for its expected structure. The workflow is a classic example of a base-catalyzed aldol condensation followed by dehydration.
Caption: Synthesis of 3-(2-Furyl)acrylophenone via Claisen-Schmidt condensation.
Spectroscopic and Crystallographic Elucidation Workflow
A multi-pronged analytical approach is essential for unequivocal structure determination. Each technique provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system.
Caption: Integrated workflow for the structure elucidation of 3-(2-Furyl)acrylophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-(2-Furyl)acrylophenone, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling.
Expected ¹H NMR Spectrum (Predicted): Based on the structure of 3-(2-Furyl)acrylophenone and data from analogous chalcones, the following proton signals are anticipated in a deuterated solvent like CDCl₃:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Phenyl-H (ortho) | 7.9 - 8.1 | Doublet of doublets (dd) or Multiplet (m) | ~ 8.0, 1.5 | Deshielded by the adjacent carbonyl group. |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) | - | Typical aromatic region. |
| Vinylic-H (α to C=O) | 7.4 - 7.6 | Doublet (d) | ~ 15.5 | Part of a trans-alkene system, coupled to the β-proton. |
| Vinylic-H (β to C=O) | 7.7 - 7.9 | Doublet (d) | ~ 15.5 | Coupled to the α-proton; deshielded by the furan ring. |
| Furan-H (position 5) | 7.5 - 7.7 | Doublet (d) | ~ 1.8 | Adjacent to the furan oxygen. |
| Furan-H (position 3) | 6.7 - 6.9 | Doublet (d) | ~ 3.5 | Coupled to the proton at position 4. |
| Furan-H (position 4) | 6.5 - 6.6 | Doublet of doublets (dd) | ~ 3.5, 1.8 | Coupled to protons at positions 3 and 5. |
Causality: The large coupling constant (~15.5 Hz) for the vinylic protons is diagnostic of a trans configuration, a direct consequence of the Claisen-Schmidt reaction mechanism. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic systems.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).
Expected ¹³C NMR Spectrum (Predicted):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 188 - 192 | Typical chemical shift for a conjugated ketone. |
| Furan-C (position 2) | 151 - 153 | Carbon adjacent to oxygen and attached to the vinyl group. |
| Furan-C (position 5) | 145 - 147 | Carbon adjacent to oxygen. |
| Phenyl-C (ipso, attached to C=O) | 137 - 139 | Quaternary carbon in an aromatic ring attached to a carbonyl. |
| Vinylic-C (β to C=O) | 130 - 133 | Deshielded by the furan ring. |
| Phenyl-C (para) | 132 - 134 | Aromatic CH. |
| Phenyl-C (ortho) | 128 - 130 | Aromatic CH. |
| Phenyl-C (meta) | 128 - 130 | Aromatic CH. |
| Vinylic-C (α to C=O) | 120 - 123 | Shielded relative to the β-carbon. |
| Furan-C (position 3) | 116 - 118 | Aromatic CH in the furan ring. |
| Furan-C (position 4) | 112 - 114 | Aromatic CH in the furan ring. |
Self-Validation: The number of distinct signals in the ¹H and ¹³C NMR spectra should correspond to the number of non-equivalent protons and carbons in the proposed structure. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, further validating the structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized 3-(2-Furyl)acrylophenone in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
(Optional but recommended) Acquire 2D COSY and HSQC spectra to confirm connectivity.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern upon ionization.[11][12] For 3-(2-Furyl)acrylophenone, Electron Ionization (EI) is a suitable technique.
Expected Mass Spectrum:
| m/z Value | Ion Identity | Rationale |
| 198 | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₁₃H₁₀O₂. |
| 105 | [C₆H₅CO]⁺ | Base Peak. Formation of the highly stable benzoyl cation through cleavage of the bond between the carbonyl carbon and the α-vinylic carbon. This is a characteristic fragmentation for acrylophenone derivatives.[7] |
| 77 | [C₆H₅]⁺ | Loss of a carbonyl group (CO) from the benzoyl cation, forming the phenyl cation.[7] |
| 93 | [C₅H₃O]⁺ | Fragmentation of the furyl-vinyl portion. |
Causality: The fragmentation pattern is dictated by the stability of the resulting carbocations. The benzoyl cation is particularly stable due to resonance, making the m/z 105 peak the most intense (the base peak). This predictable fragmentation provides strong evidence for the presence of the benzoyl moiety.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.
-
Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion (e.g., m/z 50-300).
-
Interpretation: Identify the molecular ion peak and correlate the major fragment ions with the proposed structure.
Single-Crystal X-ray Diffraction
Principle: This technique provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14][15][16] It yields data on bond lengths, bond angles, and the overall molecular conformation and packing in the solid state.
Crystallographic Data for (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one: A published crystal structure for this compound provides the following key parameters.[17]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [17] |
| Space Group | P2₁/c | [17] |
| a (Å) | 9.5296 (7) | [17] |
| b (Å) | 10.1383 (7) | [17] |
| c (Å) | 11.1595 (7) | [17] |
| β (°) | 103.922 (6) | [17] |
| Z | 4 | [17] |
Structural Insights: The crystal structure confirms the E (trans) configuration of the double bond. The molecule is nearly planar, with a dihedral angle of 24.07 (7)° between the furan and phenyl rings.[9][17] This definitive 3D structure is the gold standard for structure elucidation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For 3-(2-Furyl)acrylophenone, single crystals have been successfully obtained by the slow evaporation of an ethyl ether solution.[18]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Collect a full sphere of diffraction data by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed data.
-
Conclusion
The structural elucidation of 3-(2-Furyl)acrylophenone is a clear example of the power of a multi-technique analytical approach. While synthesis provides a strong hypothesis for the structure, it is the convergent evidence from NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction that provides unequivocal proof. NMR spectroscopy defines the carbon-hydrogen framework and stereochemistry of the double bond. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are diagnostic of the key functional groups. Finally, X-ray crystallography offers an unambiguous three-dimensional picture of the molecule in the solid state. This comprehensive characterization is the bedrock upon which further research into the applications of this promising chalcone derivative can be built.
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